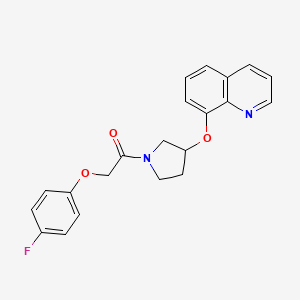
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as QF-2, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QF-2 is a synthetic compound that was first synthesized in 2013 by a group of researchers from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, QF-2 has been extensively studied for its biological and pharmacological properties.
Scientific Research Applications
Catalytic Applications
The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, which might be structurally related to the compound of interest, have shown that these complexes exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This indicates the potential of the compound for use in catalytic processes, particularly in the polymer industry (Wen‐Hua Sun et al., 2007).
Anticancer Activity
A derivative structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" has been identified as a potential anti-cancer agent. The compound, a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle in the G(2)/M phase. These findings suggest the compound's potential for development as a therapeutic agent for cancer treatment (L. D. Via et al., 2008).
Chemosensors
Research into chemosensors has led to the development of compounds capable of detecting Zn2+ concentrations in living cells and aqueous solutions. A specific chemosensor, structurally similar to the compound , showed remarkable fluorescence enhancement in the presence of Zn2+, indicating its utility in biological and environmental monitoring applications (G. Park et al., 2015).
Spectroscopic Properties
Studies have also explored the effects of structure and environment on the spectroscopic properties of compounds related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone." These investigations provide insight into the electronic absorption, excitation, and fluorescence properties, which are crucial for developing novel photoluminescent materials and understanding their behavior in different solvents (I. A. Z. Al-Ansari, 2016).
Antibacterial Activity
The synthesis of various substituted compounds, which include structures related to the compound of interest, has been shown to possess antibacterial activity against various strains. This suggests the potential application of "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" in developing new antibacterial agents (R. S. Joshi et al., 2011).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-20(25)24-12-10-18(13-24)27-19-5-1-3-15-4-2-11-23-21(15)19/h1-9,11,18H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXSBZVYGNXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

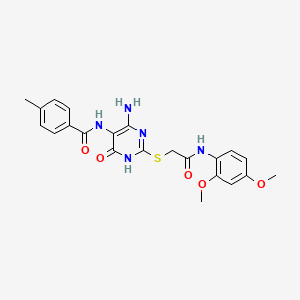
![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)
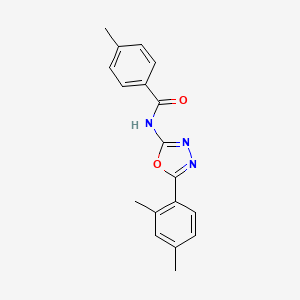

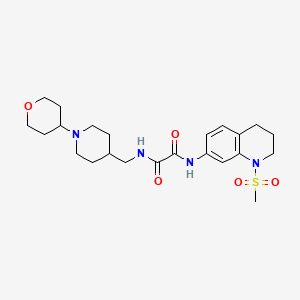
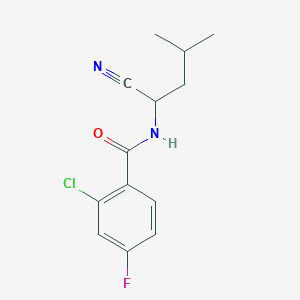
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

